Field: The specific scientific field for this application is Oncology .
Summary of the Application: MI-773 is a recently developed small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene . It has shown potential in the treatment of various types of cancers, including melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma .
Methods of Application: The compound’s therapeutic potential was explored in vitro using a panel of 274 annotated cell lines (CLs) derived from a diversity of tumors . The compound exhibited a pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range in about 15% of the CLs .
Results or Outcomes: The most sensitive tumor types were melanoma, sarcoma, renal and gastric cancers, leukemia, and lymphoma . A COMPARE analysis showed that the profile of MI-773 was similar to that of Nutlin-3a, the first potent inhibitor of p53–MDM2 interactions, and, in addition, had a superior potency .
Field: The specific scientific field for this application is Pediatric Oncology .
Methods of Application: In research, SAR405838 was shown to induce p53-mediated apoptosis in neuroblastoma cells . It also augmented the cytotoxic effects of doxorubicin (Dox), a common chemotherapy drug .
Results or Outcomes: In an in vivo orthotopic neuroblastoma mouse model, SAR405838 induced apoptosis in neuroblastoma tumor cells .
MI-773, also known as SAR405838, is a potent small-molecule inhibitor targeting the mouse double minute 2 (MDM2) protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression is often associated with various cancers. MI-773 effectively disrupts the MDM2-p53 interaction, leading to stabilization and activation of p53, which in turn promotes cell cycle arrest and apoptosis in cancer cells. This compound has shown significant efficacy in preclinical models, particularly in tumors with wild-type p53, making it a promising candidate for cancer therapy .
Scientific research on organic molecules often involves synthesizing new molecules and testing them for biological activity or other properties. Since this is a complex molecule, it is likely that it was synthesized by researchers but not fully characterized.
If you are interested in learning more about organic chemistry and functional groups, here are some general resources:
The primary mechanism of action for MI-773 involves its binding to MDM2, which prevents MDM2 from ubiquitinating p53. This inhibition leads to the accumulation of p53 in the nucleus, where it can activate transcription of genes involved in cell cycle regulation and apoptosis. The chemical structure of MI-773 allows it to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53 .
In vitro studies have demonstrated that MI-773 induces cell cycle arrest and apoptosis in various cancer cell lines by stabilizing p53 levels and enhancing its transcriptional activity .
MI-773 exhibits high selectivity for MDM2 over other proteins, showing a binding affinity characterized by an inhibition constant (K_i) of approximately 0.88 nM. Its biological activity has been evaluated in multiple cancer types, including neuroblastoma and liposarcoma. In these studies, MI-773 effectively inhibited cell proliferation and induced apoptosis in cell lines expressing wild-type p53. The compound has also demonstrated synergy with conventional chemotherapeutics like doxorubicin, enhancing their cytotoxic effects .
MI-773 is primarily investigated for its potential as an anticancer agent. Its ability to reactivate p53 makes it suitable for treating cancers characterized by MDM2 overexpression and p53 mutation or dysfunction. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies for solid tumors, particularly those with wild-type p53 . Additionally, MI-773 may serve as a useful tool in research settings for studying p53-related pathways.
Extensive interaction studies have shown that MI-773 selectively inhibits the MDM2-p53 interaction without significantly affecting other cellular pathways. Its specificity is crucial for minimizing off-target effects commonly seen with broader-spectrum chemotherapeutic agents. Research indicates that MI-773 enhances the cytotoxic effects of other drugs while maintaining a favorable safety profile in preclinical models .
Several compounds share structural or functional similarities with MI-773 as MDM2 inhibitors. A comparison highlights their unique attributes:
Compound Name | Mechanism of Action | Binding Affinity (K_i) | Clinical Status |
---|---|---|---|
Nutlin-3a | MDM2 antagonist | ~30 nM | Approved for research |
RG-7112 | MDM2 antagonist | ~50 nM | Clinical trials ongoing |
YH239-EE | MDM2 antagonist | ~100 nM | Preclinical stage |
MI-773 | MDM2 antagonist | ~0.88 nM | Phase I clinical trials |
Uniqueness of MI-773:
MI-773 stands out due to its significantly lower K_i value compared to other inhibitors, indicating a higher binding affinity for MDM2. This property may translate into enhanced therapeutic efficacy and lower required dosages in clinical settings .